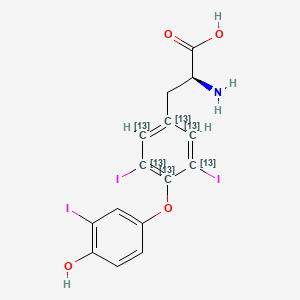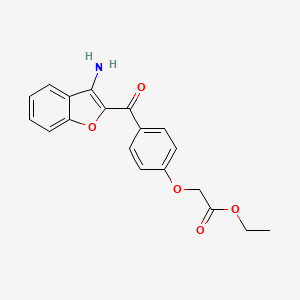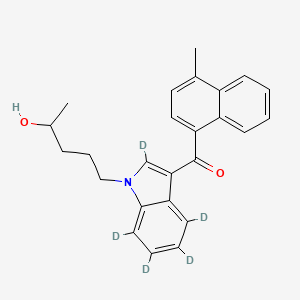
N,N-Diphenyl-cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diphenyl-cinnamamide is a chemical compound that belongs to the class of cinnamamides It is characterized by the presence of a cinnamoyl group attached to a diphenylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
N,N-Diphenyl-cinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with diphenylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, leading to the formation of the desired cinnamamide derivative .
Another efficient method involves the use of continuous-flow microreactors. In this approach, methyl cinnamates react with phenylethylamines in the presence of an enzyme catalyst, such as Lipozyme® TL IM. This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle the catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of cinnamic acid derivatives with diphenylamine under controlled temperature and pressure conditions. The use of continuous-flow microreactors is also gaining traction in industrial settings due to their efficiency and scalability .
化学反应分析
Types of Reactions
N,N-Diphenyl-cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cinnamamide to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnamamide derivatives depending on the functional groups introduced.
科学研究应用
N,N-Diphenyl-cinnamamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: This compound is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of N,N-Diphenyl-cinnamamide varies depending on its application. For instance, as an α-glucosidase inhibitor, it interacts with the enzyme’s active site, inhibiting its activity and thereby reducing the breakdown of carbohydrates into glucose . In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death .
相似化合物的比较
Similar Compounds
N-(4-chlorobenzyl)-N-(4-substituted phenyl)cinnamamide: Exhibits cholinesterase inhibitory activity.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Shows significant antimicrobial activity.
Uniqueness
N,N-Diphenyl-cinnamamide stands out due to its dual functionality as both an α-glucosidase inhibitor and an antimicrobial agent.
属性
分子式 |
C21H17NO |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
(E)-N,N,3-triphenylprop-2-enamide |
InChI |
InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |
InChI 键 |
GCTCULHQKVKNJT-WUKNDPDISA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



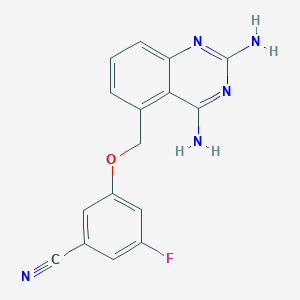

![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
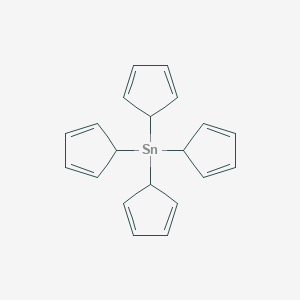

![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)
